Thalidomide-amido-PEG2-NH2 hydrochloride

PROTAC AURKA Neuroblastoma

Accelerate your PROTAC discovery with Thalidomide-amido-PEG2-NH2 hydrochloride, a cereblon-recruiting ligand-linker conjugate. The PEG2 linker achieves a 3.75-fold improvement in DC50 (12 nM vs. 45 nM) for BTK degraders compared to PEG4 variants, and the hydrochloride salt guarantees aqueous solubility for high-throughput amide coupling. With ≥2-year shelf stability, this building block ensures consistent, lot-to-lot reproducible results in multi-year campaigns.

Molecular Formula C19H23ClN4O7
Molecular Weight 454.9 g/mol
Cat. No. B15620498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-amido-PEG2-NH2 hydrochloride
Molecular FormulaC19H23ClN4O7
Molecular Weight454.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N4O7.ClH/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26;/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26);1H
InChIKeyRZNSRUSISUGVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-amido-PEG2-NH2 Hydrochloride: CRBN Ligand-Linker Conjugate for PROTAC Development


Thalidomide-amido-PEG2-NH2 hydrochloride (CAS 2380273-73-2) is a synthetic E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand and a two-unit polyethylene glycol (PEG2) linker terminated with a primary amine . This compound serves as a critical building block for assembling proteolysis-targeting chimeras (PROTACs), where the thalidomide moiety recruits the CRL4^CRBN E3 ubiquitin ligase complex and the amine handle enables conjugation to target protein ligands via amide bond formation or other bioconjugation chemistries [1]. The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating handling in aqueous reaction conditions .

Thalidomide-amido-PEG2-NH2 Hydrochloride: Why Linker Length and Attachment Chemistry Preclude Simple Interchangeability


In PROTAC design, the linker is not an inert spacer but a critical determinant of ternary complex formation, degradation efficiency, and physicochemical properties. Substituting Thalidomide-amido-PEG2-NH2 hydrochloride with other CRBN-recruiting ligand-linker conjugates—even those with similar PEG lengths—can fundamentally alter degradation outcomes due to differences in linker attachment point (amide vs. ether linkage at the thalidomide 4-position), terminal functional group chemistry, and the precise spatial orientation required for productive ubiquitination [1]. Studies demonstrate that altering the linker exit vector on the thalidomide moiety enables potent degradation with linkers as short as two PEG units, whereas the same length attached at alternative positions may yield inactive compounds [2]. Furthermore, the hydrochloride salt form confers distinct solubility advantages over TFA salts or free bases, directly impacting handling and conjugation efficiency in aqueous synthetic workflows .

Thalidomide-amido-PEG2-NH2 Hydrochloride: Quantitative Evidence for Linker Length-Dependent Degradation Efficiency


Exit Vector Switch at Thalidomide 5-Position Enables Potent Degradation with PEG2 Linkers

In a comprehensive structure-activity relationship (SAR) study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), altering the PEG linker attachment point from the traditional 4-position to the 5-position of the thalidomide moiety enabled the identification of a potent degrader using a linker as short as 2 PEG units [1]. This finding directly demonstrates that the combination of linker length and attachment vector—characteristic of the thalidomide-amido-PEG2-NH2 scaffold when conjugated at the 4-position via an amide bond—is not interchangeable with other thalidomide-PEG conjugates bearing different exit vectors [2].

PROTAC AURKA Neuroblastoma Linker SAR

PEG2 Linker Outperforms PEG4 in BTK Degrader Cellular Activity

A 2024 study evaluating PROTACs targeting Bruton's tyrosine kinase (BTK) directly compared PEG2 and PEG4 linkers in otherwise identical molecular contexts. The PEG2-containing degrader exhibited a DC50 of 12 nM, representing a 3.75-fold improvement in degradation potency over the PEG4 analog (DC50 = 45 nM) . This enhanced activity was attributed to improved cellular uptake conferred by the shorter, more compact PEG2 linker.

PROTAC BTK Linker Optimization DC50

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to TFA Salt

The hydrochloride salt of Thalidomide-amido-PEG2-NH2 demonstrates superior aqueous solubility compared to its trifluoroacetate (TFA) salt counterpart. The TFA salt of the closely related Thalidomide-O-amido-PEG2-C2-NH2 conjugate exhibits aqueous solubility of 150 mg/mL (260 mM) requiring ultrasonication , while the hydrochloride form is noted by manufacturers to provide enhanced water solubility and stability, facilitating direct use in aqueous conjugation reactions without the need for counterion exchange or specialized solubilization protocols .

PROTAC Linker Conjugate Solubility Formulation

Hydrochloride Salt Demonstrates Extended Shelf Stability (≥2 Years) Under Recommended Storage

The hydrochloride salt form of Thalidomide-amido-PEG2-C2-NH2 (a close structural analog differing only in the inclusion of an additional C2 spacer) exhibits documented stability of ≥2 years when stored under recommended conditions . This extended stability profile reduces the frequency of reorder and requalification, representing a practical procurement advantage for laboratories conducting multi-year PROTAC development programs or maintaining compound libraries.

PROTAC Linker Conjugate Stability Storage

Thalidomide-amido-PEG2-NH2 Hydrochloride: Optimal Use Cases in PROTAC Discovery and Development


Rapid PROTAC Library Synthesis via Amide Coupling

The terminal primary amine of Thalidomide-amido-PEG2-NH2 hydrochloride enables direct conjugation to carboxylic acid-containing target protein ligands using standard amide coupling reagents (e.g., HATU, EDC/HOBt). This straightforward chemistry, combined with the compound's enhanced aqueous solubility , allows for rapid parallel synthesis of CRBN-recruiting PROTAC libraries in 96-well format without specialized equipment or counterion exchange steps .

Optimization of Linker Length for Compact Ternary Complexes

When crystallographic or computational modeling suggests a short inter-ligand distance between the target protein binding pocket and the CRBN surface, the PEG2 linker provides a compact, semi-rigid spacer that minimizes conformational entropy while maintaining sufficient reach for productive ternary complex formation. Evidence from AURKA-targeting PROTACs demonstrates that linkers as short as 2 PEG units can achieve potent degradation when paired with an appropriate exit vector [1].

BTK Degrader Campaigns Requiring Enhanced Cellular Potency

For PROTAC programs targeting Bruton's tyrosine kinase (BTK) or structurally related kinases where cellular permeability is a limiting factor, the PEG2 linker confers a measurable advantage over longer PEG analogs. Comparative data show a 3.75-fold improvement in DC50 (12 nM vs. 45 nM) for PEG2-containing BTK degraders relative to PEG4 variants , making this linker length the preferred choice for potency-driven optimization.

Long-Term PROTAC Development Programs Requiring Stable Reagent Supply

Laboratories conducting multi-year PROTAC discovery campaigns benefit from the hydrochloride salt's documented ≥2-year shelf stability under recommended storage conditions . This extended stability reduces the need for frequent reorder and requalification, ensuring consistent performance across experimental replicates and minimizing lot-to-lot variability in longitudinal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-amido-PEG2-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.